![molecular formula C19H16ClFN4O2 B2752980 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-41-6](/img/structure/B2752980.png)
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrido[2,3-d]pyrimidin-4(3H)-one reacts with piperidine.
Attachment of the 3-chloro-4-fluorobenzoyl Group: This step involves the acylation of the piperidine nitrogen with 3-chloro-4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to modulate biological pathways, particularly those involved in inflammation and fibrosis.
Medicine: Investigated for its anti-cancer properties, with studies focusing on its ability to inhibit specific enzymes or signaling pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-proliferative effects on cancer cells. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and disrupting disease-related processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-chloro-4-fluorobenzoyl)piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but with different substitution patterns on the piperidine ring.
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[3,2-d]pyrimidin-4(3H)-one: Variation in the pyrimidine ring fusion.
Uniqueness
The unique combination of the pyrido[2,3-d]pyrimidin-4(3H)-one core with the 3-chloro-4-fluorobenzoyl-piperidine moiety imparts distinct pharmacological properties to the compound. This specific arrangement allows for targeted interactions with biological molecules, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-15-10-12(3-4-16(15)21)18(26)24-8-5-13(6-9-24)25-11-23-17-14(19(25)27)2-1-7-22-17/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQFRJFQOUWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)
![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)
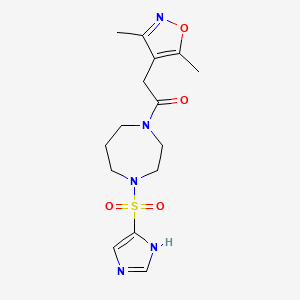
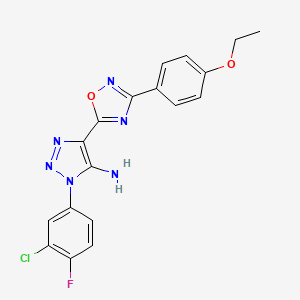
![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)
![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)

![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)
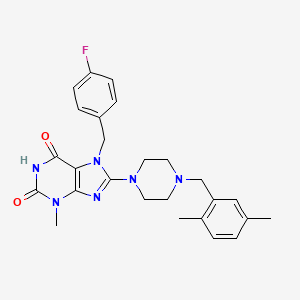

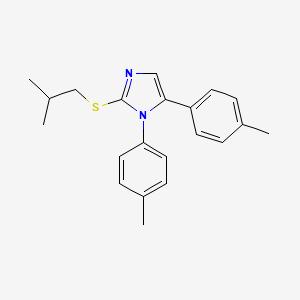
![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)
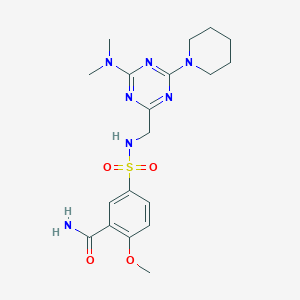
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)
